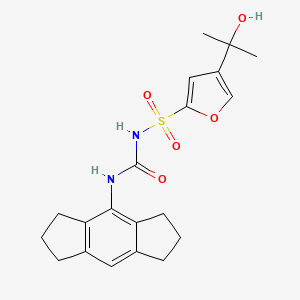

1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride

Overview

Description

Voltage-gated potassium ERG channels (Kv11.1), encoded by the ether-a-go-go related gene, mediate the inwardly rectifying potassium (K+) current that repolarizes myocardial cells, gut smooth muscle cells, and interstitial cells of Cajal. E-4031 is a methanesulfonanilide class III antiarrhythmic agent that prolongs cardiac action potential duration by blocking ERG K+ channels (IC50 = 29 nM). E-4031 inhibits the ERG1, ERG2, and ERG3 isoforms with KD values of 99, 116, and 193 nM, respectively. However, at higher μM concentrations E-4031 can demonstrate pro-arrhythmic activity, inducing early after depolarizations (prolonged repolarization) in cell models and torsade de pointes in animal models. E-4031 has been used to pharmacologically rescue misprocessed ERG in long QT syndrome type 2, an autosomal dominant cardiac disease associated with prolongation of the QT interval and torsade de pointes.

E-4031 is a benzenesulfonamide antiarrhythmic agent; blocks the ATP-sensitive potassium channel. IC50 value:Target: K+ channel blockerin vitro: Dofetilide and E-4031 induced EADs or TdP in all assays (50-83%), and the induction correlated with a significant increase in beat-to-beat variability of repolarization. E-4031 (0.1 mumol/L) significantly prolonged cycle length and action potential duration, depolarized maximum diastolic potential, and reduced both the upstroke velocity of the action potential and the diastolic depolarization rate. in vivo: E-4031 in doses of 0.01 and 0.1 mg/kg that can provide the plasma concentrations effectively to inhibit IKrin vitro significantly delayed the repolarization beyond the initiation of diastole, resulting in the inversion of electro-mechanical coupling, which provides an ideal proarrhythmic substrate, while the durations of left ventricular systole and diastole remained the same. Bepridil and E-4031 prolonged QT interval and ARI in all LV layers, though the magnitude of prolongation was greatest in Mid, increasing the transmural ARI dispersion, particularly during bradycardia.

Scientific Research Applications

HERG K+ Channel Blocker

E-4031 dihydrochloride is a HERG K+ channel blocker . It blocks ion channels encoded by the ether-a-go-go related gene (ERG1 or KCNH1). It blocks channels in the open configuration with little effect on the channels in the closed configuration .

Antiarrhythmic Drug

E-4031 dihydrochloride is a Type III antiarrhythmic drug . It blocks ion channels encoded by the ether-a-go-go related gene (ERG1 or KCNH1). The IC 50 for block of human ERG channels in expression systems is approximately 350 nM .

Inhibitor of Inward-Rectifying Potassium Current

E-4031 dihydrochloride is a potent and selective inhibitor of the rapid type of inactivating inward-rectifying K+ current (IK, IR) with an IC₅₀ = 10 nM .

Blocker of ATP Sensitive K+ Channel

In inside-out patches, E-4031 dihydrochloride also blocks ATP sensitive K+ channel with an EC 50 = 31 µM .

Blocker of Cardiac HERG Channels

E-4031 dihydrochloride is a specific blocker of cardiac HERG channels with an IC 50 = 7.7 nM .

Blocker of KV 11.1 Channels

E-4031 dihydrochloride is a selective blocker of K V 11.1 (hERG) channels; it inhibits the rapid delayed-rectifier K+ current (I Kr) .

Prolongs Action Potential Duration

E-4031 dihydrochloride reversibly prolongs action potential duration in guinea pig papillary muscle and isolated ventricular myocytes, without affecting Na+ or Ca2+ inward currents .

Research in Long QT Syndrome (LQTS)

E-4031 dihydrochloride is used as a human ether-a-go-go-related gene (hERG) blocker in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and as an IKr blocker in long QT syndrome (LQTS) induced pluripotent stem (iPSCs) embryoid bodies .

properties

IUPAC Name |

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.2ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;;/h3-9,18,23H,10-15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBNWMFBOSOOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150461 | |

| Record name | Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-,dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride | |

CAS RN |

113559-13-0 | |

| Record name | E-4031 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113559130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-,dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4031 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | E-4031 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814AT2BQO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of E-4031?

A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]

Q2: How does E-4031 interact with hERG channels?

A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]

Q3: What are the downstream effects of E-4031 binding to hERG channels?

A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]

Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?

A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]

Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?

A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]

Q6: What is the molecular formula and weight of E-4031?

A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.

Q7: Is there spectroscopic data available for E-4031?

A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.

Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?

A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []

Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?

A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []

Q10: How is the efficacy of E-4031 assessed in vitro?

A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]

Q11: What animal models are used to study E-4031's effects?

A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]

Q12: Are there specific applications of E-4031 in research?

A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]

Q13: What is the major safety concern associated with E-4031 and similar compounds?

A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]

Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?

A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]

Q15: What factors influence the proarrhythmic effects of E-4031?

A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

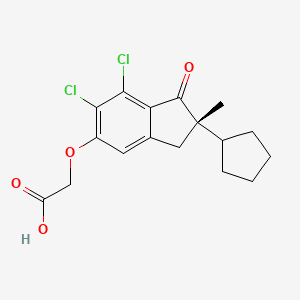

![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)

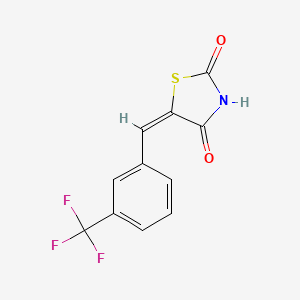

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

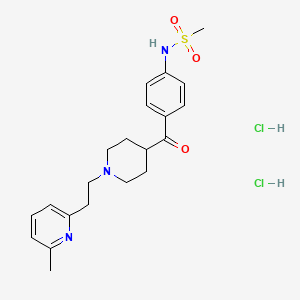

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)